

Apicularen B as a V-ATPase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Apicularen B*

Cat. No.: B1248524

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of **Apicularen B**, a natural macrolide, and its role as a specific inhibitor of vacuolar-type H⁺-ATPase (V-ATPase). It covers the compound's chemical properties, mechanism of action, biological effects, and the experimental protocols used to characterize its activity.

Introduction: V-ATPase and the Apicularen Family

Vacuolar-type H⁺-ATPases (V-ATPases) are essential, ATP-driven proton pumps found in the membranes of all eukaryotic cells.^{[1][2]} These multi-subunit enzymes are composed of two main domains: a peripheral V1 domain responsible for ATP hydrolysis and an integral membrane V0 domain that translocates protons.^{[2][3]} By acidifying various intracellular compartments (like lysosomes, endosomes, and Golgi-derived vesicles) and the extracellular space in specialized cells, V-ATPases play a critical role in numerous physiological processes. These include receptor-mediated endocytosis, protein degradation, autophagy, bone resorption, and neurotransmitter packaging.^{[2][4][5]} Consequently, V-ATPase has emerged as a significant target for therapeutic intervention in diseases such as cancer and osteoporosis.^{[3][4][6]}

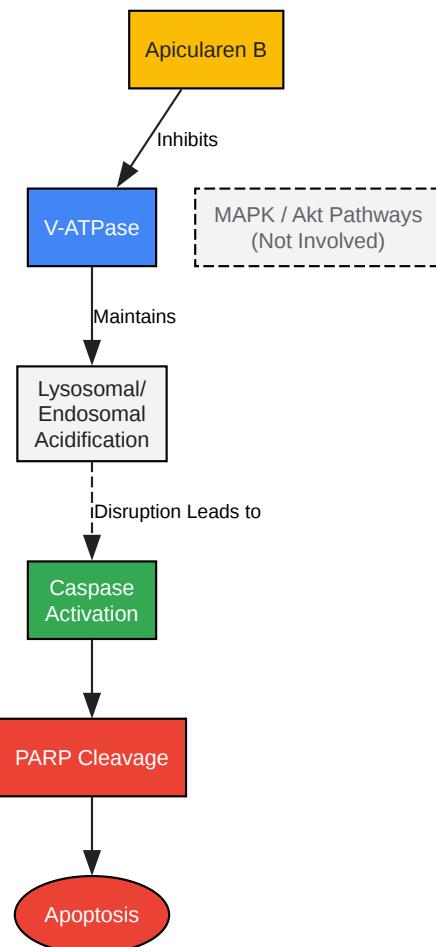
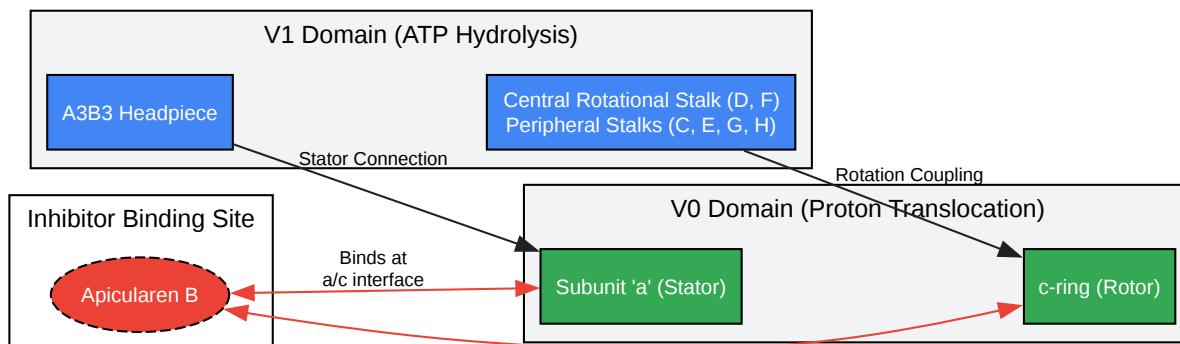
Apicularen A and its glycosylated co-metabolite, **Apicularen B**, are benzolactone enamides originally isolated from the myxobacterium *Chondromyces*.^[7] While Apicularen A exhibits potent cytotoxic and anti-angiogenic properties by strongly inhibiting V-ATPase, **Apicularen B** shows significantly weaker, though still specific, activity.^{[8][9][10]} This difference makes the

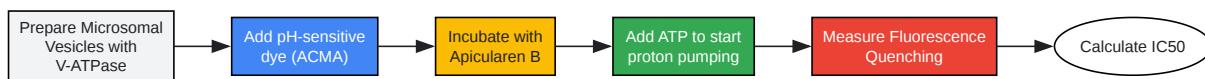
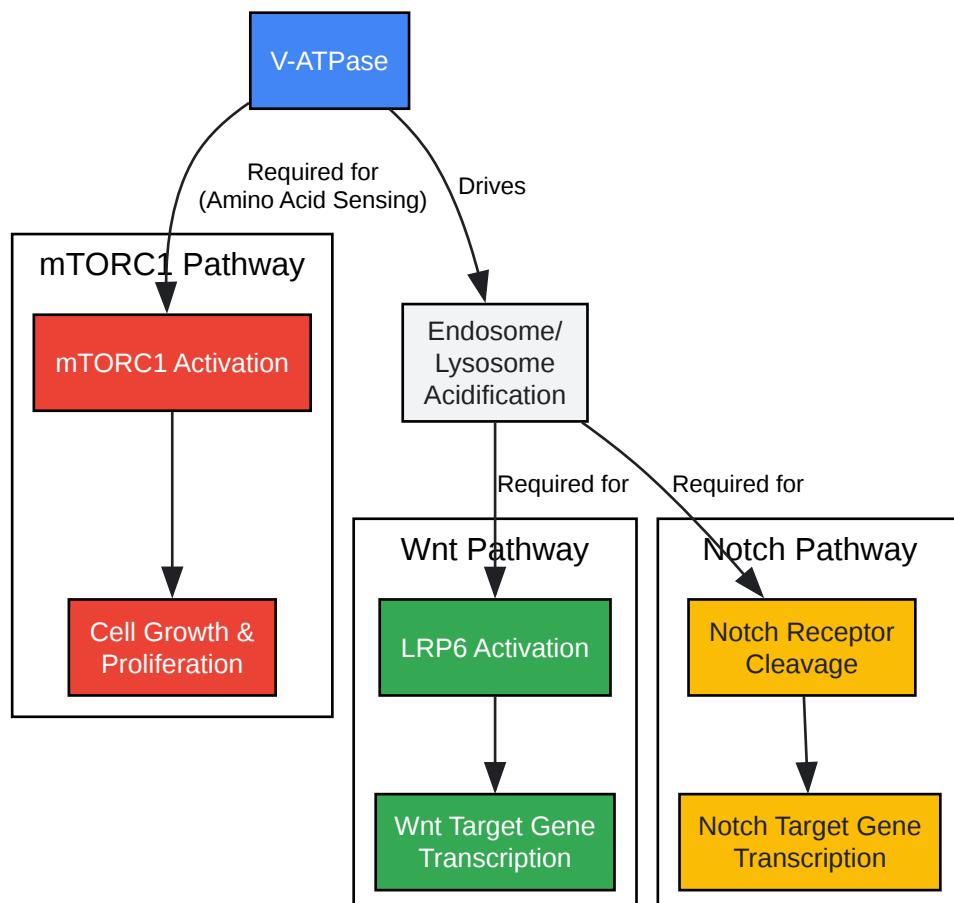
comparative study of these two compounds a valuable tool for understanding the structure-activity relationship of V-ATPase inhibitors.

Chemical and Physical Properties

Apicularen B is a glycoside of Apicularen A, containing an N-acetylglucosamine moiety.[10][11] This structural difference is the primary reason for its reduced biological activity compared to its aglycone.[10]

Property	Value	Source
Molecular Formula	C ₃₃ H ₄₄ N ₂ O ₁₁	[11]
Molecular Weight	644.7 g/mol	[11]
IUPAC Name	(2Z,4Z)-N-[(E)-3- [(1S,11S,13R,15R)-15- [(2R,3R,4R,5S,6R)-3- acetamido-4,5-dihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy- 7-hydroxy-9-oxo-10,17- dioxatricyclo[11.3.1.0 ^{3,8}]heptad- eca-3(8),4,6-trien-11-yl]prop-1- enyl]hepta-2,4-dienamide	[11]
Synonyms	Apicularen B, CHEBI:202269	[11]
Chemical Class	Benzolactone Enamide, Macrolide Glycoside	[3][12]



Mechanism of V-ATPase Inhibition



Apicularen B, like its parent compound, is a specific inhibitor of V-ATPase, showing no significant effect on F-type or P-type ATPases.[13] The inhibition is non-competitive and targets the proton-translocating V₀ domain of the enzyme complex.

Photoaffinity labeling studies have precisely located the binding site. **Apicularen** binds at the interface of the V₀ subunits 'a' and 'c'.[3][14] This binding pocket is in the vicinity of the sites for other well-known V-ATPase inhibitors, such as the plecomacrolides (bafilomycin,

concanamycin) and the archazolids, suggesting a common inhibitory region within the V0 rotor. [3][14] The interaction of the inhibitor with these subunits is thought to interfere with the rotation of the c-ring, thereby stalling the proton translocation process.

A unique feature of the apicularen family is their source specificity; unlike baflomycin, they do not inhibit V-ATPases from fungal sources, making them valuable research tools.[3][14]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Reciprocal Regulation of V-ATPase and Glycolytic Pathway Elements in Health and Disease [frontiersin.org]
- 2. Regulation and function of V-ATPases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Binding Site of the V-ATPase Inhibitor Apicularen Is in the Vicinity of Those for Bafilomycin and Archazolid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Insights into the Structure, Regulation and Function of the V-ATPases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The curious case of vacuolar ATPase: regulation of signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A formal total synthesis of (+)-apicularen A: base-induced conversion of apicularen-derived intermediates into salicylihalamide-like products - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B209637B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Induction of apoptosis by apicularen A in human promyelocytic leukemia cell line HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apicularen B | C33H44N2O11 | CID 10627958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Inhibitors of V-ATPases: old and new players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of vacuolar-type (H⁺)-ATPase by the cytostatic macrolide apicularen A and its role in apicularen A-induced apoptosis in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The binding site of the V-ATPase inhibitor apicularen is in the vicinity of those for bafilomycin and archazolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Apicularen B as a V-ATPase Inhibitor: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1248524#apicularen-b-as-a-v-atpase-inhibitor>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com